molecular formula C8H9FN2O B12436118 5-fluoro-N'-hydroxy-2-methylbenzenecarboximidamide

5-fluoro-N'-hydroxy-2-methylbenzenecarboximidamide

Cat. No.: B12436118
M. Wt: 168.17 g/mol
InChI Key: XIFDSUOLHAZZEY-UHFFFAOYSA-N
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Description

5-fluoro-N’-hydroxy-2-methylbenzenecarboximidamide is a fluorinated organic compound with the molecular formula C8H9FN2O This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzenecarboximidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N’-hydroxy-2-methylbenzenecarboximidamide typically involves the reaction of 5-fluoro-2-methylbenzonitrile with hydroxylamine. The reaction is carried out in ethanol at ambient temperature, followed by heating the mixture to 90°C for 12 hours . This method ensures the formation of the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for 5-fluoro-N’-hydroxy-2-methylbenzenecarboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N’-hydroxy-2-methylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include oximes, nitroso derivatives, amines, and various substituted benzenecarboximidamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-fluoro-N’-hydroxy-2-methylbenzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 5-fluoro-N’-hydroxy-2-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The hydroxyl group and carboximidamide moiety also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide: Similar in structure but with different positional isomers.

    5-fluoro-2-methylbenzonitrile: A precursor in the synthesis of 5-fluoro-N’-hydroxy-2-methylbenzenecarboximidamide.

    5-fluoro-2-methylbenzoic acid: Another fluorinated compound with similar applications.

Uniqueness

5-fluoro-N’-hydroxy-2-methylbenzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-fluoro-N'-hydroxy-2-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-5-2-3-6(9)4-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFDSUOLHAZZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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